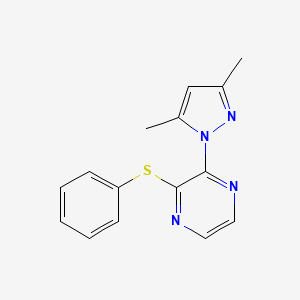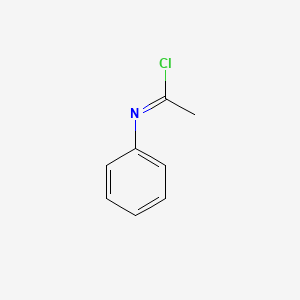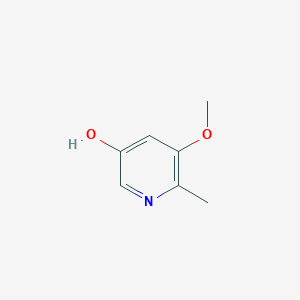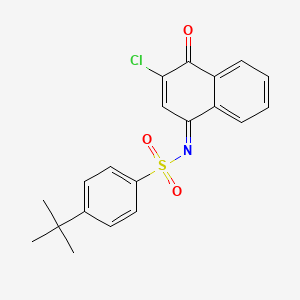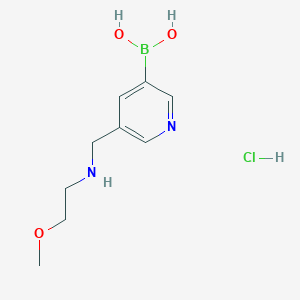
4-Iodo-1-methoxy-2-(pentyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-methoxy-2-(pentyloxy)benzene is an organic compound with the molecular formula C12H17IO2 and a molecular weight of 320.17 g/mol It is a derivative of benzene, featuring an iodine atom, a methoxy group, and a pentyloxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methoxy-2-(pentyloxy)benzene typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce an acyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale application of the synthetic routes mentioned above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1-methoxy-2-(pentyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methoxy and pentyloxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring.
Aplicaciones Científicas De Investigación
4-Iodo-1-methoxy-2-(pentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-1-methoxy-2-(pentyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This facilitates various substitution reactions, allowing the compound to participate in diverse chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodoanisole: Similar structure but lacks the pentyloxy group.
2-Iodo-4-methoxy-1-nitrobenzene: Contains a nitro group instead of a pentyloxy group.
Uniqueness
4-Iodo-1-methoxy-2-(pentyloxy)benzene is unique due to the combination of its iodine, methoxy, and pentyloxy substituents. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propiedades
Número CAS |
909119-73-9 |
|---|---|
Fórmula molecular |
C12H17IO2 |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
4-iodo-1-methoxy-2-pentoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-3-4-5-8-15-12-9-10(13)6-7-11(12)14-2/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
ZQBWSCPXIKDJND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



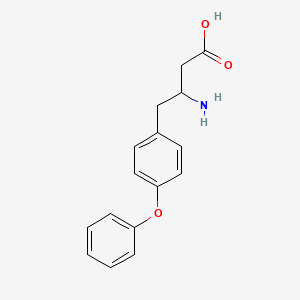


![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
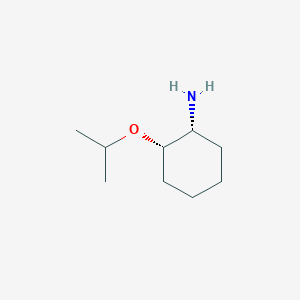

![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)
